Cas no 477710-55-7 (Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine)
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
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- Inchi: 1S/C10H14N2.C6H7F3O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;1-2-12-5(11)3-4(10)6(7,8)9/h1-5,11H,6-9H2;2-3H2,1H3
- InChI Key: KFTHRFFGKTVJKW-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)OCC)=O)(F)F.N1(C2C=CC=CC=2)CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 309
- Topological Polar Surface Area: 58.6
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1R-0720-1MG |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-5MG |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-10MG |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-0.5G |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-1G |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-5G |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 1R-0720-10G |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| A2B Chem LLC | AY11145-1mg |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AY11145-5mg |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AY11145-10mg |
1-phenylpiperazine ethyl-4,4,4-trifluoro-3-oxobutanoate salt |
477710-55-7 | >90% | 10mg |
$240.00 | 2024-04-19 |
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine
Ethyl 4,4,4-Trifluoro-3-Oxobutanoate;1-Phenylpiperazine: A Comprehensive Overview
Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine is a compound with the CAS number 477710-55-7. This compound is a derivative of ethyl trifluoroacetoacetate and 1-phenylpiperazine, which are both widely studied in organic chemistry and pharmaceutical research. The molecule combines the unique properties of trifluoromethyl groups with the cyclic amine structure of piperazine, making it a versatile compound with potential applications in drug design and materials science.
The structure of Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine consists of a trifluoromethyl-substituted ketone group attached to an ethyl ester and a piperazine ring substituted with a phenyl group. The trifluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Meanwhile, the piperazine ring provides a rigid structure that can enhance bioavailability and binding affinity in pharmacological applications.
Recent studies have highlighted the potential of this compound in drug development. Researchers have explored its role as a building block for creating bioactive molecules with improved pharmacokinetic properties. For instance, the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the piperazine ring can serve as a scaffold for attaching various functional groups to target specific biological pathways.
In terms of synthesis, Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods allow for precise control over the molecular structure, enabling the creation of derivatives with tailored properties. The compound's ease of synthesis and structural flexibility make it an attractive candidate for large-scale production in pharmaceutical manufacturing.
One of the most promising applications of this compound is in the field of medicinal chemistry. Its ability to form hydrogen bonds and its rigid structure make it an ideal candidate for designing inhibitors targeting protein-protein interactions or enzyme active sites. Recent research has demonstrated its potential in developing novel therapies for diseases such as cancer and neurodegenerative disorders.
Moreover, the compound exhibits interesting physical properties that make it suitable for advanced materials applications. The trifluoromethyl group contributes to high thermal stability and chemical resistance, while the piperazine ring provides opportunities for polymerization or cross-linking reactions. These properties could be leveraged in creating high-performance polymers or coatings with unique mechanical and chemical properties.
In terms of safety and handling, Ethyl 4,4,4-trifluoro-3-oxobutanoate;1-phenylpiperazine should be treated with care due to its potential reactivity under certain conditions. Proper storage in inert containers and controlled environments is recommended to prevent degradation or unintended reactions. Additionally, exposure to this compound should be minimized through the use of personal protective equipment and appropriate ventilation systems.
Looking ahead, ongoing research into this compound is expected to uncover new insights into its biological activity and chemical versatility. Collaborative efforts between academic institutions and industry partners are likely to accelerate its translation into practical applications across multiple fields.
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